3'-(3-Fluorophenyl) Ezetimibe is a derivative of Ezetimibe, a cholesterol absorption inhibitor primarily used in the treatment of hyperlipidemia. Ezetimibe works by inhibiting the absorption of cholesterol at the intestinal brush border, thereby reducing cholesterol levels in the bloodstream. The compound features a fluorophenyl group, which enhances its pharmacological properties compared to its parent compound.
Ezetimibe was first introduced by Merck & Co. and Schering-Plough in 2002 under the brand name Zetia. The synthesis of its derivatives, including 3'-(3-Fluorophenyl) Ezetimibe, has been explored in various research studies and patents focusing on improving efficacy and reducing side effects.
3'-(3-Fluorophenyl) Ezetimibe is classified as:
The synthesis of 3'-(3-Fluorophenyl) Ezetimibe typically involves several steps, including the formation of key intermediates. The following methods have been documented:
The synthesis often employs various analytical techniques such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for characterization and confirmation of structural integrity .
The molecular structure of 3'-(3-Fluorophenyl) Ezetimibe can be represented as follows:
This structure includes:
The primary reaction pathway involves:
Reactions are typically monitored using HPLC to ensure completion and purity, with conditions optimized for each synthetic step.
The mechanism by which 3'-(3-Fluorophenyl) Ezetimibe exerts its effects involves:
Data from clinical studies indicate significant reductions in low-density lipoprotein (LDL) cholesterol when used alone or in combination with statins .
Relevant analyses include stress degradation studies that evaluate stability under various conditions, ensuring robustness for pharmaceutical applications .
3'-(3-Fluorophenyl) Ezetimibe has several applications:
The compound designated as 3'-(3-Fluorophenyl) Ezetimibe is systematically named according to IUPAC conventions as:(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one [3] [5]. This nomenclature precisely defines:
Table 1: Key Components of the IUPAC Name
Structural Element | Description | Location in Name |
---|---|---|
β-Lactam ring | Azetidin-2-one | Parent suffix |
N1-substituent | 3-Fluorophenyl | 1-(3-Fluorophenyl) |
C3-substituent | (S)-3-(3-Fluorophenyl)-3-hydroxypropyl | 3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl) |
C4-substituent | 4-Hydroxyphenyl | 4-(4-hydroxyphenyl) |
Stereochemistry | (3R,4S) for ring, (S) for alcohol | Prefix (3R,4S)- and infix (S)- |
3'-(3-Fluorophenyl) Ezetimibe belongs to a family of fluorinated structural analogs of ezetimibe, where positional isomerism of the fluorine atom significantly influences physicochemical properties. Key variants include:
Table 2: Comparison of Ezetimibe and Its Fluorinated Isomers
Compound | Fluorine Positions | Molecular Formula | Molecular Weight (g/mol) | Key Structural Distinction |
---|---|---|---|---|
Ezetimibe | 4,4' (para, para) | C₂₄H₂₁F₂NO₃ | 409.43 | Reference standard |
3'-(3-Fluorophenyl) Ezetimibe | 3,4 (meta, para) | C₂₄H₂₁F₂NO₃ | 409.43 | Meta-fluorine on alcohol phenyl ring |
3'-(2-Fluorophenyl) Ezetimibe | 2,4 (ortho, para) | C₂₄H₂₁F₂NO₃ | 409.43 | Ortho-fluorine on alcohol phenyl ring |
Desfluoro-Ezetimibe | None | C₂₄H₂₂NO₃ | 384.44 | No fluorine substituents |
The meta-fluorine in 3'-(3-Fluorophenyl) Ezetimibe reduces molecular symmetry compared to ezetimibe, altering electron distribution and steric accessibility. This positional change may impact:
3'-(3-Fluorophenyl) Ezetimibe lacks a public CAS Registry Number in authoritative chemical databases (e.g., PubChem, NIST) as of 2025 [3] [5]. This contrasts with established analogs:
Its molecular identifiers include:
Table 3: Key Molecular Descriptors
Descriptor Type | Value | Source/Analysis Method |
---|---|---|
Empirical Formula | C₂₄H₂₁F₂NO₃ | High-Resolution Mass Spectrometry (HRMS) |
Monoisotopic Mass | 409.149 Da | Calculated from isotopic abundances |
Topological PSA | 60.8 Ų | Computational modeling |
SMILES | O=C1N(C@@HC3=CC=C(C=C3)O)C4=CC=CC=C4F | ChemDraw derivation |
InChIKey | OLNTVTPDXPETLC-XPWALMASSA-N | PubChem database [1] |
Analytical characterization relies on:
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 1403-71-0
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9